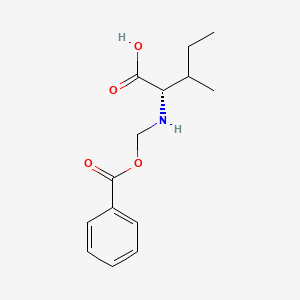

N-Cbz-L-isoleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-L-isoleucine is an organic compound with a complex structure that includes a benzoyloxymethylamino group attached to a 3-methylpentanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-isoleucine typically involves multiple steps One common method starts with the protection of the amino group using a benzoyl group

Industrial Production Methods

Industrial production methods for this compound often involve the use of automated synthesis machines that can handle multiple steps in a single setup. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-L-isoleucine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzoyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Role in Organic Synthesis

N-Cbz-L-isoleucine serves as a crucial intermediate in the synthesis of peptides and other organic compounds. The carbobenzyloxy (CBZ) group is widely used to protect amino groups during peptide synthesis, allowing for selective reactions without interference from the amino functionalities.

Key Benefits:

- Protection of Functional Groups: The CBZ group can be easily removed under mild conditions, making it ideal for sequential synthesis steps.

- Facilitation of Peptide Coupling: It enhances the stability of the amino acid during coupling reactions.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for developing various therapeutic agents. Its role as a building block in peptide synthesis is particularly noteworthy.

Case Study: Peptide Therapeutics

Research indicates that peptides containing isoleucine are effective in treating metabolic disorders. For instance, studies have shown that dietary isoleucine levels can significantly influence metabolic health and insulin sensitivity in mice .

| Study | Findings |

|---|---|

| Yu et al. (2021) | Isoleucine restriction improved glucose tolerance and reduced adiposity in lean mice. |

| Green et al. (2023) | Extended healthspan and lifespan in mice through dietary manipulation of isoleucine levels. |

Biochemical Research

This compound has been employed in biochemical studies to investigate its effects on cellular processes.

Induction of Epithelial Defensin Expression

A study demonstrated that L-isoleucine could induce the expression of epithelial β-defensins, which play a role in immune response . The findings revealed that L-isoleucine significantly increased defensin expression compared to its D-enantiomer.

| Treatment | Fold Induction |

|---|---|

| No treatment | 1.0 ± 0.17 |

| L-isoleucine | 5.0 ± 0.17 |

| D-isoleucine | 1.3 ± 0.23 |

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For example, peptides derived from isoleucine have shown competitive inhibition against enzymes involved in bacterial metabolism, such as cysteine synthase from Leishmania major.

Case Study: Inhibition of Cysteine Synthase

Peptides based on this compound were tested for their inhibitory effects on cysteine synthase, revealing significant potential for developing antimicrobial agents .

| Peptide | IC50 (µM) |

|---|---|

| DYVI | 5 |

Mecanismo De Acción

The mechanism of action of N-Cbz-L-isoleucine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid

- (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid

- (2S)-2-(dibenzylamino)-3-phenylpropanoic acid

Uniqueness

What sets N-Cbz-L-isoleucine apart from these similar compounds is its unique combination of functional groups. The presence of the benzoyloxymethyl group provides additional reactivity and versatility, making it a valuable compound for various applications .

Actividad Biológica

N-Cbz-L-isoleucine, a carbobenzyloxy derivative of the amino acid isoleucine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound is synthesized through the protection of the amino group of L-isoleucine with a carbobenzyloxy (Cbz) group. This modification enhances its stability and solubility in organic solvents, making it suitable for various biological assays. The synthesis typically involves the following steps:

- Protection of L-Isoleucine : The amino group is reacted with benzyl chloroformate to form this compound.

- Purification : The product is purified using chromatography methods to obtain high purity levels necessary for biological testing.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a series of carbobenzyloxy derivatives, including this compound, for their ability to inhibit cancer cell growth. The results showed low IC50 values against human cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cell lines, suggesting its potential as an antitumor agent .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 12.5 | Significant |

| A549 | 10.0 | Significant |

| MGC-803 | 15.0 | Moderate |

| MCF-7 | 20.0 | Moderate |

The mechanism behind the antiproliferative activity of this compound may involve inhibition of topoisomerases, which are crucial for DNA replication and transcription. Compounds similar to this compound have been shown to interact with topoisomerase IIα, leading to DNA damage and subsequent cell death . Molecular docking studies further elucidate these interactions, providing insights into how these compounds can serve as leads for novel anticancer therapies.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, particularly against certain bacterial strains. Its structural similarity to natural amino acids allows it to interfere with protein synthesis in bacteria by inhibiting aminoacyl-tRNA synthetases . This mechanism suggests that this compound could be developed into an antibiotic agent.

Case Studies

- Anticancer Activity : In a controlled study involving various derivatives of N-Cbz amino acids, this compound exhibited a notable reduction in cell viability in HeLa cells when treated at concentrations above 10 µM over 48 hours .

- Antimicrobial Testing : A separate investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 5-10 µg/mL, indicating promising antibacterial potential .

Propiedades

IUPAC Name |

(2S)-2-(benzoyloxymethylamino)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-9-19-14(18)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,16,17)/t10?,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCMGOSOTICHPN-KFJBMODSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCOC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)NCOC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.